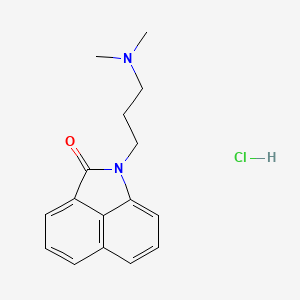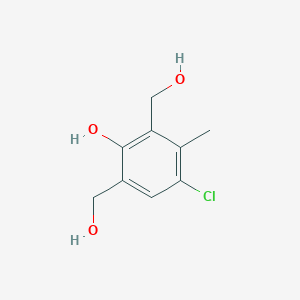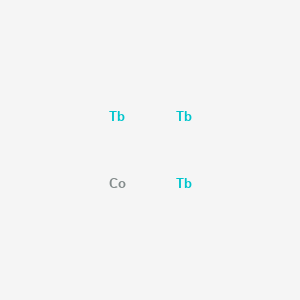
2,3-Butanediol, 2,3-bis(2-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Butanediol, 2,3-bis(2-methoxyphenyl)- is an organic compound with the molecular formula C18H22O4 It is a derivative of 2,3-butanediol, where the hydrogen atoms on the hydroxyl groups are replaced by 2-methoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Butanediol, 2,3-bis(2-methoxyphenyl)- typically involves the reaction of 2,3-butanediol with 2-methoxyphenyl halides under basic conditions. A common method includes:
Reacting 2,3-butanediol with 2-methoxyphenyl bromide: in the presence of a base such as potassium carbonate.
Heating the reaction mixture: to facilitate the substitution reaction.
Purifying the product: through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Butanediol, 2,3-bis(2-methoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, acids, or bases depending on the desired substitution.
Major Products
Oxidation products: Ketones or aldehydes.
Reduction products: Various alcohol derivatives.
Substitution products: Compounds with different functional groups replacing the methoxy groups.
Aplicaciones Científicas De Investigación
2,3-Butanediol, 2,3-bis(2-methoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,3-Butanediol, 2,3-bis(2-methoxyphenyl)- involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Butanediol: The parent compound, which lacks the methoxyphenyl groups.
1,4-Butanediol: A related compound with different hydroxyl group positions.
1,3-Butanediol: Another related compound with different hydroxyl group positions.
Uniqueness
2,3-Butanediol, 2,3-bis(2-methoxyphenyl)- is unique due to the presence of the 2-methoxyphenyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for specialized applications.
Propiedades
Número CAS |
22800-72-2 |
|---|---|
Fórmula molecular |
C18H22O4 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
2,3-bis(2-methoxyphenyl)butane-2,3-diol |
InChI |
InChI=1S/C18H22O4/c1-17(19,13-9-5-7-11-15(13)21-3)18(2,20)14-10-6-8-12-16(14)22-4/h5-12,19-20H,1-4H3 |
Clave InChI |
QGOSPCHCEAIZAO-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1OC)(C(C)(C2=CC=CC=C2OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carboxylate](/img/structure/B14712918.png)



![1,1'-(Oxydi-4,1-phenylene)bis[3-(2-chloroethyl)urea]](/img/structure/B14712926.png)
![N-[(Oxiran-2-yl)methyl]ethanamine](/img/structure/B14712927.png)



![2-{[(Diethylcarbamothioyl)sulfanyl]methyl}phenyl methylcarbamate](/img/structure/B14712952.png)


